5-(4-bromophenyl)sulfonyl-6-imino-11-methyl-7-[(4-methylphenyl)methyl]-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
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Overview
Description
5-(4-bromophenyl)sulfonyl-6-imino-11-methyl-7-[(4-methylphenyl)methyl]-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic compound with a unique structure that includes multiple aromatic rings, a sulfonyl group, and an imino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)sulfonyl-6-imino-11-methyl-7-[(4-methylphenyl)methyl]-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one typically involves multi-step reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-(4-bromophenyl)sulfonyl-6-imino-11-methyl-7-[(4-methylphenyl)methyl]-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The imino group can be reduced to form amine derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted aromatic compounds. These products can have different properties and applications depending on the functional groups introduced.
Scientific Research Applications
5-(4-bromophenyl)sulfonyl-6-imino-11-methyl-7-[(4-methylphenyl)methyl]-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)sulfonyl-6-imino-11-methyl-7-[(4-methylphenyl)methyl]-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one involves its interaction with molecular targets and pathways. The sulfonyl and imino groups can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenyl methyl sulfone: A simpler compound with a similar sulfonyl group but lacking the complex triazatricyclo structure.
Substituted Imidazoles: Compounds with similar imino groups but different overall structures.
Uniqueness
The uniqueness of 5-(4-bromophenyl)sulfonyl-6-imino-11-methyl-7-[(4-methylphenyl)methyl]-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaen-2-one lies in its complex structure, which combines multiple functional groups and aromatic rings
Properties
Molecular Formula |
C26H21BrN4O3S |
---|---|
Molecular Weight |
549.4 g/mol |
IUPAC Name |
5-(4-bromophenyl)sulfonyl-6-imino-11-methyl-7-[(4-methylphenyl)methyl]-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
InChI |
InChI=1S/C26H21BrN4O3S/c1-16-5-7-18(8-6-16)15-31-23(28)22(35(33,34)20-11-9-19(27)10-12-20)14-21-25(31)29-24-17(2)4-3-13-30(24)26(21)32/h3-14,28H,15H2,1-2H3 |
InChI Key |
UVEXMGQYHYRDQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=C(C2=N)S(=O)(=O)C4=CC=C(C=C4)Br)C(=O)N5C=CC=C(C5=N3)C |
Origin of Product |
United States |
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